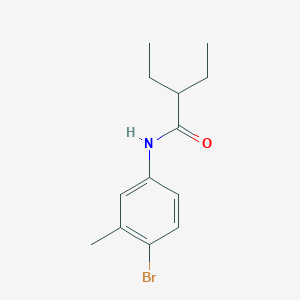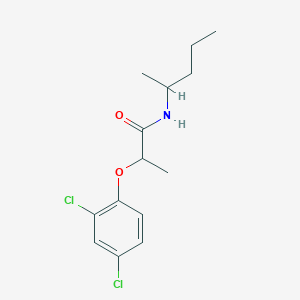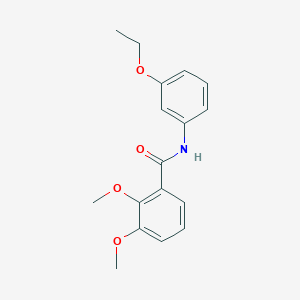
N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the field of scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.36 g/mol. Etofenamate is known for its anti-inflammatory, analgesic, and antipyretic properties, which make it a valuable tool in various biomedical applications.
作用机制
Etofenamate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By blocking COX activity, N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide reduces inflammation, pain, and fever.
Biochemical and physiological effects:
Etofenamate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of cytokines and chemokines, which are involved in the inflammatory response. Etofenamate has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.
实验室实验的优点和局限性
Etofenamate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has well-characterized pharmacological properties. However, N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide can be toxic at high concentrations, and its effects on certain cell types and tissues are not well understood.
未来方向
There are several future directions for research involving N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide. One area of interest is the development of new NSAIDs with improved efficacy and reduced toxicity. Another area of interest is the study of N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide's effects on specific cell types and tissues, such as cancer cells and the central nervous system. Additionally, N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide could be used as a tool to study the role of inflammation in various diseases, such as arthritis, cancer, and Alzheimer's disease.
Conclusion:
In conclusion, N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide, or N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide, is a valuable tool in scientific research due to its anti-inflammatory and analgesic properties. It has been extensively used to study the effects of NSAIDs on the immune system, as well as their potential use in treating various diseases. While N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide has several advantages for use in lab experiments, its toxicity at high concentrations and effects on certain cell types and tissues must be taken into consideration. Future research involving N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide could lead to the development of new NSAIDs with improved efficacy and reduced toxicity, as well as a better understanding of the role of inflammation in various diseases.
合成方法
Etofenamate can be synthesized through the reaction of 3-ethoxyaniline with 2,3-dimethoxybenzoyl chloride in the presence of a suitable base. The reaction yields N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide as a white crystalline solid that can be purified through recrystallization or chromatography.
科学研究应用
Etofenamate has been extensively used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Etofenamate has also been used to study the effects of NSAIDs on the immune system, as well as their potential use in treating various diseases.
属性
分子式 |
C17H19NO4 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC 名称 |
N-(3-ethoxyphenyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO4/c1-4-22-13-8-5-7-12(11-13)18-17(19)14-9-6-10-15(20-2)16(14)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI 键 |
QKZVPENQYGPNJH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC |
规范 SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



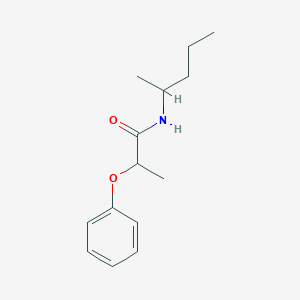
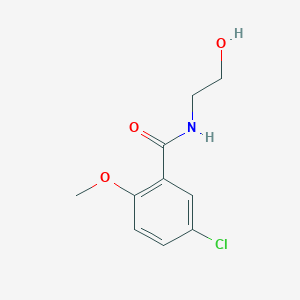

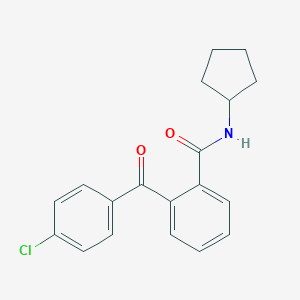
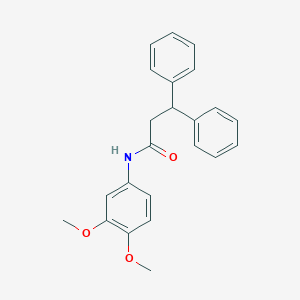
![N-[4-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B290861.png)
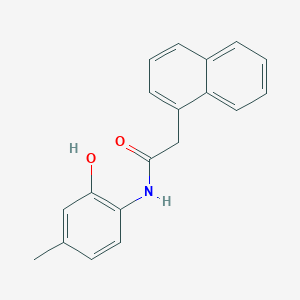


![Dimethyl 5-[(2-ethylbutanoyl)amino]isophthalate](/img/structure/B290866.png)
